Cas no 883815-95-0 (5-Methyl-4,5-dihydro-1,4-benzoxazepin-3-one)
883815-95-0 structure
Product Name:5-Methyl-4,5-dihydro-1,4-benzoxazepin-3-one
Numéro CAS:883815-95-0
Le MF:C10H11NO2
Mégawatts:177.199842691422
CID:6435907
PubChem ID:4435997
Update Time:2025-05-25
5-Methyl-4,5-dihydro-1,4-benzoxazepin-3-one Propriétés chimiques et physiques
Nom et identifiant
-
- 1,4-Benzoxazepin-3(2H)-one, 4,5-dihydro-5-methyl-
- 5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
- AKOS024327176
- CS-0257744
- 883815-95-0
- Z1255387364
- 5-methyl-4,5-dihydro-1,4-benzoxazepin-3-one
- EN300-6764187
- 5-Methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one
- 5-METHYL-4,5-DIHYDRO-1,4-BENZOXAZEPIN-3(2H)-ONE
- 5-Methyl-4,5-dihydro-1,4-benzoxazepin-3-one
-
- Piscine à noyau: 1S/C10H11NO2/c1-7-8-4-2-3-5-9(8)13-6-10(12)11-7/h2-5,7H,6H2,1H3,(H,11,12)
- La clé Inchi: YAFLPNFNQMDCIO-UHFFFAOYSA-N
- Sourire: O1CC(NC(C)C2C=CC=CC1=2)=O
Propriétés calculées
- Qualité précise: 177.078978594g/mol
- Masse isotopique unique: 177.078978594g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 0
- Complexité: 205
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.2
- Surface topologique des pôles: 38.3Ų
Propriétés expérimentales
- Dense: 1.124±0.06 g/cm3(Predicted)
- Point d'ébullition: 364.2±41.0 °C(Predicted)
- Le PKA: 14.30±0.40(Predicted)
5-Methyl-4,5-dihydro-1,4-benzoxazepin-3-one PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6764187-0.05g |
5-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one |
883815-95-0 | 95% | 0.05g |
$197.0 | 2023-05-30 | |
| Enamine | EN300-6764187-0.1g |
5-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one |
883815-95-0 | 95% | 0.1g |
$293.0 | 2023-05-30 | |
| Enamine | EN300-6764187-0.25g |
5-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one |
883815-95-0 | 95% | 0.25g |
$418.0 | 2023-05-30 | |
| Enamine | EN300-6764187-0.5g |
5-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one |
883815-95-0 | 95% | 0.5g |
$656.0 | 2023-05-30 | |
| Enamine | EN300-6764187-1.0g |
5-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one |
883815-95-0 | 95% | 1g |
$842.0 | 2023-05-30 | |
| Enamine | EN300-6764187-2.5g |
5-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one |
883815-95-0 | 95% | 2.5g |
$1650.0 | 2023-05-30 | |
| Enamine | EN300-6764187-5.0g |
5-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one |
883815-95-0 | 95% | 5g |
$2443.0 | 2023-05-30 | |
| Enamine | EN300-6764187-10.0g |
5-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one |
883815-95-0 | 95% | 10g |
$3622.0 | 2023-05-30 | |
| Aaron | AR028KBL-50mg |
5-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one |
883815-95-0 | 95% | 50mg |
$296.00 | 2025-02-16 | |
| Aaron | AR028KBL-100mg |
5-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one |
883815-95-0 | 95% | 100mg |
$428.00 | 2025-02-16 |
5-Methyl-4,5-dihydro-1,4-benzoxazepin-3-one Littérature connexe
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
883815-95-0 (5-Methyl-4,5-dihydro-1,4-benzoxazepin-3-one) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Xiamen PinR Bio-tech Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Wuhan ChemNorm Biotech Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif
PRIBOLAB PTE.LTD
Membre gold
Fournisseur de Chine
Réactif
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot